1-Oxaspiro[4.5]decan-2-ol
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Overview
Description
1-Oxaspiro[45]decan-2-ol is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.5]decan-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with butadiene and other dienes. This reaction yields bicyclic and tricyclic spiroadducts, which can then be further processed to obtain this compound . Another method involves the Prins/pinacol rearrangement, where aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol undergo a cascade reaction to form oxaspirocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Diels-Alder cycloaddition is favored for its high yield and efficiency, while the Prins/pinacol rearrangement is chosen for its versatility in using various aldehydes.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]decan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxaspiro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxaspiro derivatives, alcohols, and substituted spiro compounds. These products have diverse applications in synthetic chemistry and industrial processes .
Scientific Research Applications
1-Oxaspiro[4.5]decan-2-ol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other spiro compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of perfumes and aromas due to its olfactive properties.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]decan-2-ol involves its interaction with various molecular targets and pathways. Its unique spiro structure allows it to interact with enzymes and receptors in a specific manner, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane-1-spiro-4-butyrolactone
- 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol
Uniqueness
1-Oxaspiro[4.5]decan-2-ol is unique due to its specific spiro structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
53356-80-2 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decan-2-ol |
InChI |
InChI=1S/C9H16O2/c10-8-4-7-9(11-8)5-2-1-3-6-9/h8,10H,1-7H2 |
InChI Key |
ZLWBKXGIKUOAAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(O2)O |
Origin of Product |
United States |
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